1-[2-(2-Chlorophenoxy)ethyl]piperazine
Overview
Description
“1-[2-(2-Chlorophenoxy)ethyl]piperazine” is a chemical compound with the molecular formula C12H17ClN2O . It has an average mass of 240.729 Da and a monoisotopic mass of 240.102936 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Pharmacological Potential and Metabolism
1-[2-(2-Chlorophenoxy)ethyl]piperazine, through its derivatives, demonstrates potent pharmacological activities. For instance, derivatives like 1-(m-Chlorophenyl)piperazine (CPP) have been identified as potent serotonin receptor agonists. CPP's effects include altering serotonin metabolism and affecting stress hormone levels, indicating its potential in neurological and psychological research. Furthermore, CPP's metabolism, particularly its interaction with enzymes and its half-life, offers insights into its pharmacokinetic properties, which are crucial for developing therapeutic agents (Fuller et al., 1981).
Chemical Synthesis and Structural Analysis
The compound has been central to studies focusing on its synthesis and structural elucidation. For example, research on synthesizing 1-(2,3-dichlorophenyl)piperazine, a related derivative, outlines a method that could enhance the efficiency of producing pharmaceutical intermediates. This highlights the importance of this compound derivatives in medicinal chemistry, providing a foundation for synthesizing new drugs with improved efficacy and safety profiles (Quan, 2006).
Analytical and Forensic Applications
In forensic science, the development of rapid screening methods for detecting derivatives like 1-(3-chlorophenyl)piperazine in seized samples underscores the compound's relevance in legal and law enforcement contexts. The advancement of portable, efficient, and accurate detection techniques is crucial for addressing public health and safety concerns associated with unregulated drug use (Silva et al., 2021).
Antimicrobial Research
Additionally, research on difluorinated quinolones containing piperazine moieties, such as NY-198, demonstrates the compound's utility in developing new antibiotics. These studies are pivotal in the ongoing fight against resistant bacterial strains, offering a pathway to novel treatments that can overcome current therapeutic challenges (Hirose et al., 1987).
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCIWOCIBUFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360544 | |
Record name | 1-[2-(2-chlorophenoxy)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20383-85-1 | |
Record name | 1-[2-(2-chlorophenoxy)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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